molecular formula C9H4F5NO2 B1413041 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile CAS No. 1806306-39-7

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Cat. No. B1413041
CAS RN: 1806306-39-7
M. Wt: 253.12 g/mol
InChI Key: CSNMSYGJXSKDBK-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile , also known by its chemical formula C~8~H~4~F~3~NO , is a compound with intriguing properties. Its molecular weight is approximately 187.12 g/mol . The structure consists of a benzene ring substituted with both difluoromethoxy and trifluoromethoxy groups, along with a nitrile functional group.


Synthesis Analysis

The synthesis of this compound involves intricate steps. One common route is through the reaction of an appropriate precursor with fluorinating agents. For instance, the introduction of the difluoromethoxy group can occur via nucleophilic substitution or electrophilic fluorination. Similarly, the trifluoromethoxy group can be incorporated using suitable reagents. Researchers have explored various synthetic pathways to access this intriguing compound .


Molecular Structure Analysis

The molecular structure of 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile reveals its unique arrangement. The benzene ring serves as the core, while the fluorine atoms enhance its electronegativity. The nitrile group contributes to its reactivity. The spatial arrangement of these substituents influences its chemical behavior and interactions .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle it in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Detailed safety data can be found in relevant literature .

properties

IUPAC Name

3-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-5(4-15)1-2-6(7)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMSYGJXSKDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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